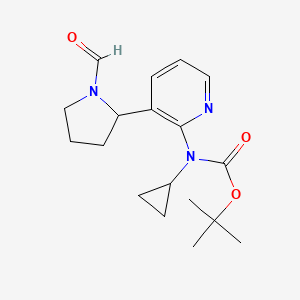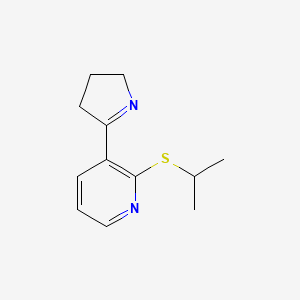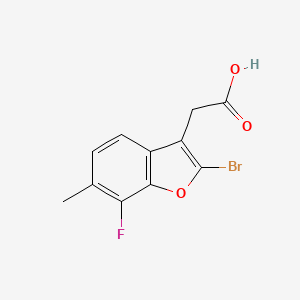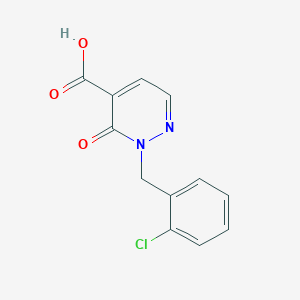
5-Fluoro-2-methylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methylpyridine hydrochloride: is a fluorinated pyridine derivative. The introduction of a fluorine atom into the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form enhances its solubility in water, facilitating its use in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylpyridine hydrochloride typically involves the fluorination of 2-methylpyridine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process includes steps for purification and conversion to the hydrochloride salt, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-methylpyridine hydrochloride can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylpyridine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology and Medicine: The compound is investigated for its potential use in pharmaceuticals, where fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the agrochemical industry, fluorinated pyridines are explored for their potential as herbicides and insecticides due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpyridine hydrochloride depends on its specific application. In pharmaceuticals, the fluorine atom can influence the binding affinity and selectivity of the compound towards its molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can also affect the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Fluoro-2-methylpyridine: Fluorine is positioned differently, affecting its reactivity and applications.
4-Fluoro-2-methylpyridine: Another positional isomer with distinct properties.
Uniqueness: 5-Fluoro-2-methylpyridine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C6H7ClFN |
|---|---|
Molecular Weight |
147.58 g/mol |
IUPAC Name |
5-fluoro-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H |
InChI Key |
RCOXKZCHKQBMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)






![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)


![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)
